

Preclinical Pharmacokinetics of LY2780301 (Gandosumetinib): A Technical Overview

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Compound of Interest

Compound Name: LY2780301

Cat. No.: B1150114

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Introduction

LY2780301, also known as gandosumetinib, is an orally bioavailable, potent, and highly selective ATP-competitive dual inhibitor of p70 ribosomal S6 kinase (p70S6K) and Akt (protein kinase B). By targeting these key nodes in the PI3K/Akt/mTOR signaling pathway, **LY2780301** disrupts critical cellular processes implicated in tumorigenesis, including cell proliferation, growth, and survival, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available information on the preclinical pharmacokinetics of **LY2780301**, its mechanism of action, and relevant experimental context.

Quantitative Preclinical Pharmacokinetic Data

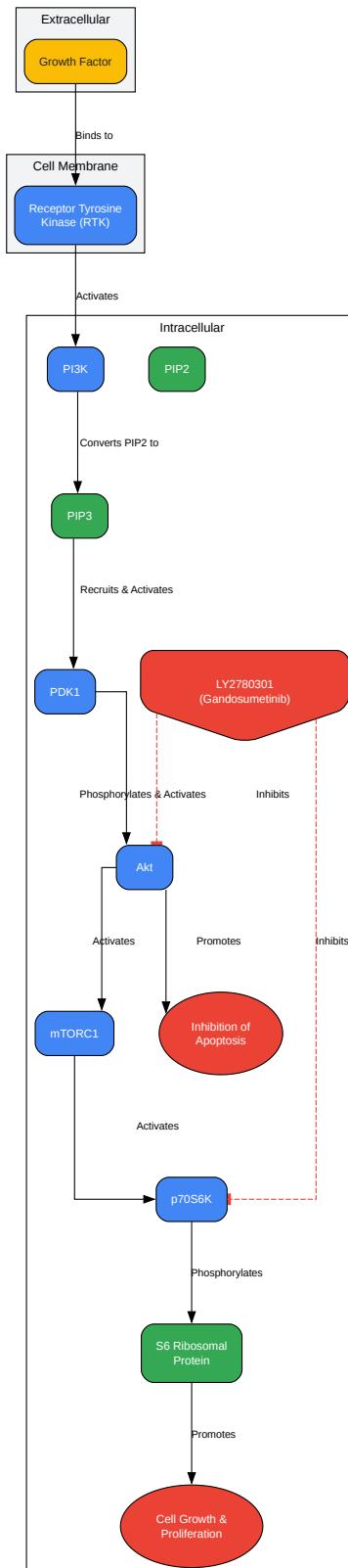
Extensive searches of publicly available scientific literature, regulatory documents, and clinical trial databases did not yield specific quantitative preclinical pharmacokinetic data for **LY2780301** in animal models such as mice, rats, or dogs. This information, including parameters like maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the curve (AUC), clearance (CL), volume of distribution (V_d), and oral bioavailability, is considered proprietary by the manufacturer, Eli Lilly and Company, and is often detailed in confidential documents such as the Investigator's Brochure.

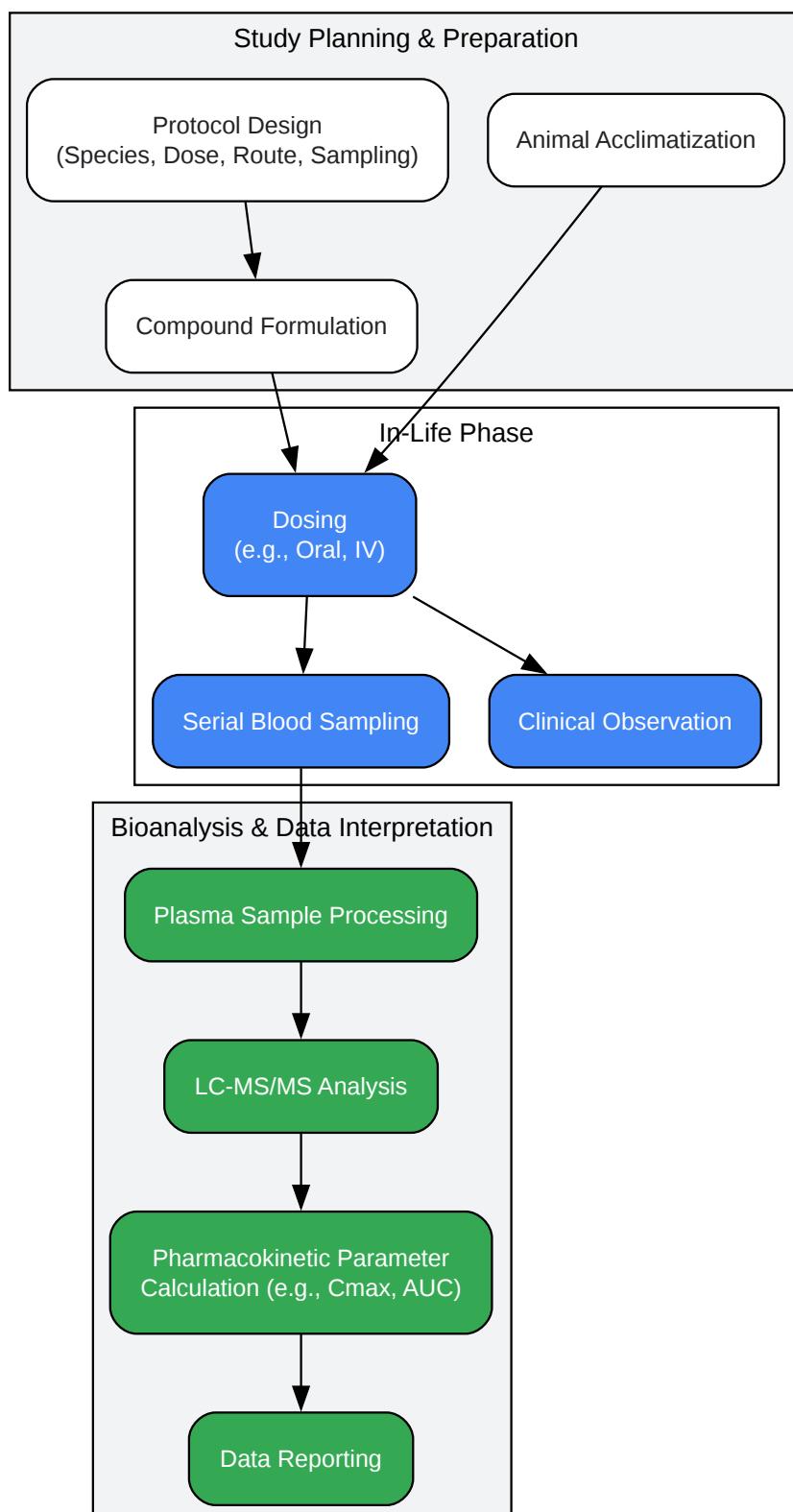
While direct preclinical data is not available, a first-in-human Phase I clinical trial provides some insight into the compound's pharmacokinetic profile in humans. Preliminary data from this study

indicated a clearance (CL/F) of 4.5 L/h and a half-life (t_{1/2}) of approximately 24 hours in patients with advanced solid tumors. The plasma exposures in this trial were reported to have exceeded the predicted efficacious concentrations, which were likely established based on non-disclosed preclinical xenograft models.

Mechanism of Action and Signaling Pathway

LY2780301 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. This pathway plays a crucial role in regulating cell cycle progression, proliferation, and survival. The diagram below illustrates the mechanism of action of **LY2780301** within this pathway.



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